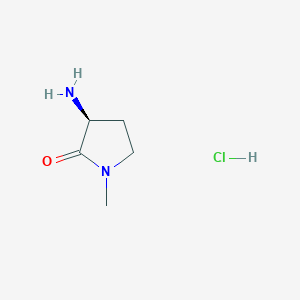

(S)-3-amino-1-methylpyrrolidin-2-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-3-amino-1-methylpyrrolidin-2-one hydrochloride is a chiral compound with significant applications in various fields of chemistry and pharmacology. It is a derivative of pyrrolidinone, featuring an amino group and a methyl group attached to the pyrrolidinone ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-amino-1-methylpyrrolidin-2-one hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of (S)-3-amino-1-methylpyrrolidin-2-one.

Hydrochloride Formation: The free base is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters precisely.

Purification: The product is purified using crystallization or recrystallization techniques to obtain the desired hydrochloride salt.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-3-amino-1-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products: The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C5H10N2O

- Molecular Weight : 114.15 g/mol

- IUPAC Name : (3S)-3-amino-1-methylpyrrolidin-2-one

- Structure : The compound features a pyrrolidine ring with an amino group and a methyl substitution, allowing for various interactions with biological targets.

Scientific Research Applications

(S)-3-amino-1-methylpyrrolidin-2-one hydrochloride has diverse applications in several areas:

Medicinal Chemistry

- Therapeutic Potential : Ongoing research explores its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

- Biological Activity : The compound has shown promise in enhancing dopaminergic and serotonergic signaling, which may contribute to its antidepressant effects.

Organic Synthesis

- Building Block : It serves as a crucial building block in the synthesis of complex organic molecules, facilitating the development of pharmaceuticals and agrochemicals.

Neuropharmacology

- Neuroprotective Effects : Studies indicate that it could protect neuronal cells from oxidative stress-induced apoptosis, suggesting utility in neurodegenerative disease contexts.

- Anticonvulsant Properties : Animal model studies have demonstrated significant reductions in seizure activity, highlighting its potential as an anticonvulsant agent.

Biological Activities

The biological activities of this compound have been documented in various studies:

| Activity Type | Effect | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Anticonvulsant | Reduced seizure activity in animal models | |

| Neuroprotective | Protection against neurodegeneration | |

| Antitumor | Inhibition of tumor cell proliferation |

Case Studies

-

Antidepressant Effects :

- A study evaluated the compound's effects in rodent models, demonstrating significant improvements in behavior on forced swim tests, suggesting antidepressant potential.

-

Anticonvulsant Properties :

- Research involving induced seizures in rats showed that administration significantly reduced both seizure duration and frequency compared to control groups.

-

Neuroprotective Effects :

- In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis.

-

Antitumor Activity :

- Investigations on various cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner.

Wirkmechanismus

The mechanism of action of (S)-3-amino-1-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways Involved: It influences various biochemical pathways, including signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine: A simple nitrogen heterocycle with similar structural features.

Pyrrolidinone: The parent compound without the amino and methyl substitutions.

Prolinol: A hydroxyl-functionalized pyrrolidine derivative.

Uniqueness: (S)-3-amino-1-methylpyrrolidin-2-one hydrochloride is unique due to its specific chiral configuration and the presence of both amino and methyl groups, which confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(S)-3-amino-1-methylpyrrolidin-2-one hydrochloride, a compound within the pyrrolidine class, has garnered attention for its biological activities, particularly in medicinal chemistry and pharmacology. This article explores its structure, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring, which contributes to its biological activity. The molecular formula is C5H11ClN2O, and it features an amino group that is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 136.61 g/mol |

| Melting Point | 210-212 °C |

| Solubility | Soluble in water |

| pKa | Approximately 10.5 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's amino group allows for hydrogen bonding, enhancing its binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to altered cellular responses.

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

Biological Activity and Applications

Research has highlighted several areas where this compound exhibits significant biological activity:

- Anticancer Properties : Studies indicate that this compound can inhibit tumor growth in various cancer models by interfering with cell cycle regulation.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Antimicrobial Activity : There is emerging evidence of its efficacy against certain bacterial strains.

Case Studies

- Antitumor Activity :

- Neuroprotective Effects :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (R)-3-amino-1-methylpyrrolidin-2-one | Moderate anticancer activity | Similar binding interactions |

| N-Methylpyrrolidone | Solvent properties | Non-specific interactions |

| 4-Amino-pyridine | Antimicrobial | Targeting bacterial cell wall |

Eigenschaften

IUPAC Name |

(3S)-3-amino-1-methylpyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-7-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQPGSHDPDMQIE-WCCKRBBISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H](C1=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.